1,2,6-Trimethylquinolin-4(1H)-one
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Overview
Description
1,2,6-Trimethylquinolin-4(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Skraup synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Trimethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
1,2,6-Trimethylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,6-Trimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA replication or protein synthesis. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 1,2,6-Trimethylquinolin-4(1H)-one.
2-Methylquinoline: A derivative with a single methyl group.
4-Hydroxyquinoline: A hydroxylated derivative with different biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,2,6-trimethylquinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-11-10(6-8)12(14)7-9(2)13(11)3/h4-7H,1-3H3 |
InChI Key |
SGLPSQPRAFVKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=CC2=O)C)C |
Origin of Product |
United States |
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